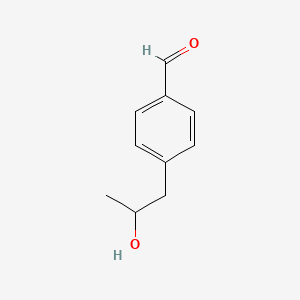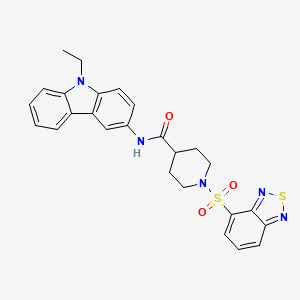![molecular formula C10H7Cl5N2O3 B7464681 2,2,2-trichloro-N'-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide](/img/structure/B7464681.png)
2,2,2-trichloro-N'-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-trichloro-N'-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide, commonly known as TCAH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TCAH is a hydrazide derivative of dicamba, an herbicide that is widely used in agriculture. TCAH has been found to exhibit potent antifungal and antibacterial properties, making it a promising candidate for the development of new drugs and therapies.
作用机制
The mechanism of action of TCAH is not fully understood, but it is believed to involve the inhibition of key enzymes and metabolic pathways in fungal and bacterial cells. TCAH has been found to inhibit the activity of key enzymes involved in cell wall synthesis and DNA replication, leading to cell death. TCAH has also been shown to disrupt the proton gradient across the cell membrane, leading to the leakage of intracellular components and eventual cell death.
Biochemical and Physiological Effects:
TCAH has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that TCAH can inhibit the growth and proliferation of various fungal and bacterial strains, including those that are resistant to conventional antibiotics. TCAH has also been shown to induce apoptosis in cancer cells, suggesting its potential use as an anticancer agent. In vivo studies have shown that TCAH can reduce the severity of fungal and bacterial infections in animal models.
实验室实验的优点和局限性
One of the main advantages of TCAH is its potent antifungal and antibacterial activity, which makes it a promising candidate for the development of new drugs and therapies. TCAH is also relatively easy to synthesize and purify, making it a cost-effective option for laboratory experiments. However, one of the limitations of TCAH is its potential toxicity, which can limit its use in certain applications. Further studies are needed to determine the safety and efficacy of TCAH in various contexts.
未来方向
There are several future directions for research on TCAH. One area of interest is the development of new antifungal and antibacterial agents based on the structure of TCAH. Researchers are also exploring the potential use of TCAH in the treatment of cancer, as well as its potential use as a pesticide in agriculture. Further studies are needed to elucidate the mechanism of action of TCAH and to determine its safety and efficacy in various contexts.
合成方法
TCAH can be synthesized through a multistep process starting from commercially available dicamba. The first step involves the conversion of dicamba to its acid chloride derivative, which is then reacted with hydrazine hydrate to form the corresponding hydrazide. The final step involves the acetylation of the hydrazide with acetic anhydride in the presence of a catalyst such as pyridine. The purity of the final product can be enhanced through recrystallization.
科学研究应用
TCAH has been extensively studied for its potential applications in various fields. One of the most promising areas of research is the development of new antifungal and antibacterial agents. TCAH has been found to exhibit potent activity against a wide range of fungal and bacterial strains, including those that are resistant to conventional antibiotics. TCAH has also been investigated for its potential use in the treatment of cancer, as it has been found to induce apoptosis in cancer cells.
属性
IUPAC Name |
2,2,2-trichloro-N'-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl5N2O3/c11-5-1-2-7(6(12)3-5)20-4-8(18)16-17-9(19)10(13,14)15/h1-3H,4H2,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECQFFUFZBEEGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NNC(=O)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl5N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trichloro-N'-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

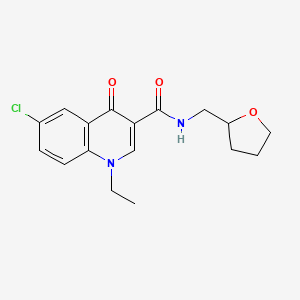
![2-phenoxy-N-[4-(2,2,2-trifluoro-1-hydroxy-1-trifluoromethylethyl)phenyl]acetamide](/img/structure/B7464609.png)

![1-[3-(Pyridin-4-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B7464619.png)
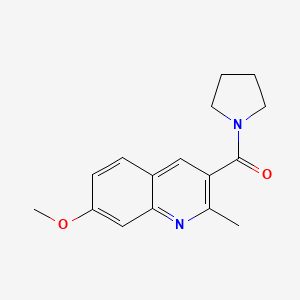

![N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]benzenesulfonamide](/img/structure/B7464646.png)
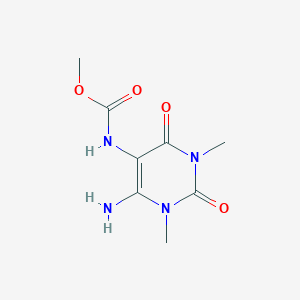
![3-(1-ethyl-2-methylbenzimidazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7464665.png)
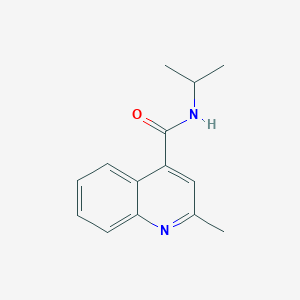

![N-[[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-methylbenzenesulfonamide](/img/structure/B7464668.png)
